AD 01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

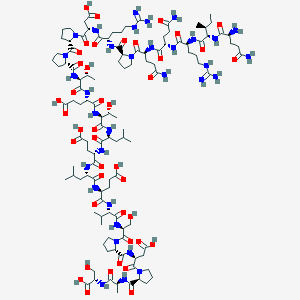

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H187N33O42/c1-12-55(8)87(141-91(167)59(116)27-33-78(117)153)105(181)131-61(21-14-40-125-115(122)123)92(168)127-62(28-34-79(118)154)94(170)133-66(29-35-80(119)155)108(184)144-41-16-23-74(144)101(177)130-60(20-13-39-124-114(120)121)93(169)136-69(48-84(162)163)110(186)148-45-19-26-77(148)112(188)147-44-18-25-76(147)103(179)143-89(58(11)152)106(182)132-65(32-38-83(160)161)97(173)142-88(57(10)151)107(183)135-68(47-53(4)5)99(175)128-63(30-36-81(156)157)95(171)134-67(46-52(2)3)98(174)129-64(31-37-82(158)159)96(172)140-86(54(6)7)104(180)138-71(50-149)111(187)146-43-17-24-75(146)102(178)137-70(49-85(164)165)109(185)145-42-15-22-73(145)100(176)126-56(9)90(166)139-72(51-150)113(189)190/h52-77,86-89,149-152H,12-51,116H2,1-11H3,(H2,117,153)(H2,118,154)(H2,119,155)(H,126,176)(H,127,168)(H,128,175)(H,129,174)(H,130,177)(H,131,181)(H,132,182)(H,133,170)(H,134,171)(H,135,183)(H,136,169)(H,137,178)(H,138,180)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,179)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,189,190)(H4,120,121,124)(H4,122,123,125)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,86-,87-,88-,89-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBICTOITIIILAZ-UNWACOBVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H187N33O42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2703.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of AD 01

- 1. The FKBPL-based therapeutic peptide, AD-01, protects the endothelium from hypoxia-induced damage by stabilising hypoxia inducible factor-α and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brexogen's Exosome Therapy for Atopic Dermatitis, 'BRE-AD01' Accepted for Phase 1 Clinical Trials by US FDA [prnewswire.com]

- 3. Brexogen's Exosome Therapy for Atopic Dermatitis, 'BRE-AD01' Accepted for Phase 1 Clinical Trials by US FDA - BioSpace [biospace.com]

- 4. AD-1, a novel ginsenoside derivative, shows anti-lung cancer activity via activation of p38 MAPK pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prospective Multicenter Phase II Trial of Systemic ADH-1 in Combination With Melphalan via Isolated Limb Infusion in Patients With Advanced Extremity Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. AD-01(TriOar) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. everwin-sh.com.cn [everwin-sh.com.cn]

- 9. coatino.com [coatino.com]

AD 01 discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of AD-1 (25-OCH3-PPD) and Its Derivatives

This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the dammarane-type ginsenoside AD-1, also known as 25-OCH3-PPD. It is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Discovery and Background

AD-1 (25-OCH3-PPD) is a naturally derived ginsenoside, a class of triterpenoid saponins recognized for their diverse pharmacological activities. It was first isolated from the leaves of plants from the Panax genus, such as Panax ginseng and Panax notoginseng[1][2][3]. Structurally, it is identified as 20(S)-25-methoxyl-dammarane-3β,12β,20-triol[2][3][4].

Initial screenings of over 60 ginsenosides identified 25-OCH3-PPD as one of the most potent anticancer agents[2][3]. Its greater cytotoxic effects on cancer cells compared to other ginsenosides, such as the related protopanaxadiol (PPD), established it as a promising lead compound for the development of novel cancer therapeutics[1][5]. Subsequent research has focused on its semi-synthesis and the creation of derivatives to enhance its bioactivity and explore structure-activity relationships (SAR)[6][7].

Synthesis Pathway

The synthesis of advanced AD-1 derivatives typically begins with the AD-1 scaffold, which is isolated from natural sources or prepared via semi-synthesis from more abundant precursors like protopanaxadiol (PPD)[5]. A key strategy for enhancing its anticancer potency involves structural modification, particularly at the C-3 position, using techniques like click chemistry[6].

A recent and notable synthesis pathway involves the creation of 1,2,3-triazole derivatives of AD-1. This approach leverages the high efficiency and specificity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general workflow involves two main stages:

-

Alkynylation of AD-1 : The hydroxyl group at the C-3 position of the AD-1 scaffold is modified with a terminal alkyne-containing linker.

-

Click Chemistry Cycloaddition : The alkynylated AD-1 intermediate is then reacted with a variety of substituted benzyl azides. This reaction, catalyzed by copper(I), results in the stable covalent linkage of the triazole moiety to the AD-1 core, yielding a library of novel derivatives[6].

This modular synthesis allows for the systematic introduction of diverse chemical functionalities to the AD-1 scaffold, enabling detailed exploration of structure-activity relationships.

Biological Activity and Quantitative Data

AD-1 and its derivatives have demonstrated significant anti-proliferative activity across a range of human cancer cell lines, including lung, pancreatic, breast, and prostate cancer[2][3][7][8]. The primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the G1 phase[3][5][6]. The most potent derivative identified in recent studies, compound 6a , exhibits sub-micromolar efficacy against human lung adenocarcinoma cells (A549)[6].

Table 1: In Vitro Cytotoxicity of AD-1 Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| 6a | A549 | Lung Adenocarcinoma | 2.84 ± 0.68 | [6] |

| a7 | SGC-7901 | Gastric Cancer | 2.4 ± 0.4 | [1] |

| 14a | DU145 | Prostate Cancer | 6.7 ± 0.8 | [7] |

| 14a | MCF-7 | Breast Cancer | 4.3 ± 0.8 | [7] |

| 14a | HepG2 | Liver Cancer | 5.8 ± 0.6 | [7] |

| AD-1 (Parent) | Various | Various | 20 - 40 | [1] |

Mechanism of Action: PI3K/Akt/Bcl-2 Signaling Pathway

The anticancer effects of the lead AD-1 derivative, compound 6a , are mediated through the modulation of critical cell survival pathways. Western blot analyses have confirmed that compound 6a inhibits the PI3K/Akt/Bcl-2 signaling pathway in A549 lung cancer cells[6].

This pathway is a central regulator of cell survival, proliferation, and apoptosis.

-

PI3K/Akt Inhibition : Compound 6a treatment leads to a decrease in the total protein expression levels of PI3K and Akt[6]. Akt, a serine/threonine kinase, is a key node in the pathway; its inhibition prevents the phosphorylation of downstream targets that promote cell survival.

-

Modulation of Bcl-2 Family Proteins : The inhibition of Akt signaling subsequently affects the Bcl-2 family of apoptosis-regulating proteins. Treatment with 6a results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[6].

-

Induction of Apoptosis : The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c (Cyt c) from the mitochondria into the cytoplasm. This event activates the caspase cascade, ultimately executing apoptosis[6].

The induction of Reactive Oxygen Species (ROS) by compound 6a is also a key upstream event that contributes to DNA damage and triggers this apoptotic cascade[6].

Key Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity of AD-1 derivatives.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : A549 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂[9].

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the AD-1 derivative (or vehicle control) and incubated for a specified period (e.g., 24 or 48 hours)[9].

-

MTT Addition : Approximately 4 hours before the end of the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well[10][11].

-

Incubation : The plates are returned to the incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals[10][12].

-

Solubilization : The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals[9][11].

-

Absorbance Reading : The plate is gently agitated to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength of 570 nm[10][12]. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling cascade.

-

Cell Lysis : A549 cells are treated with the AD-1 derivative for a specified time, then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-PI3K, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin) diluted in blocking buffer[6][13].

-

Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software, with β-actin serving as a loading control[13].

References

- 1. One-pot synthesis, anti-tumor evaluation and structure–activity relationships of novel 25-OCH3-PPD derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Ginsenosides 25-OH-PPD and 25-OCH3-PPD as Experimental Therapy for Pancreatic Cancer: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-lung cancer effects of novel ginsenoside 25-OCH3-PPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of triazole AD-1 derivatives and its mechanism of mediating DNA damage of ROS in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semi-synthesis and anti-tumor activity of novel 25-OCH3-PPD derivatives incorporating aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral nano-delivery of anticancer ginsenoside 25-OCH3-PPD, a natural inhibitor of the MDM2 oncogene: Nanoparticle preparation, characterization, in vitro and in vivo anti-prostate cancer activity, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

Part 1: AD-01 as a Therapeutic Peptide for Endothelial Dysfunction

An in-depth analysis of early in vitro studies reveals two distinct therapeutic candidates referred to as "AD-01": a peptide-based agent targeting endothelial dysfunction and a ginsenoside derivative with anti-cancer properties. This guide provides a detailed technical overview of the foundational in vitro research for both entities, presenting key quantitative data, experimental methodologies, and visual representations of the involved biological pathways.

Overview

AD-01 is a therapeutic peptide mimetic of FK506-binding protein like (FKBPL). It has been investigated for its potential to protect the endothelium from damage induced by hypoxia and inflammation, conditions relevant to cardiovascular disease. Early in vitro studies have focused on its role in regulating endothelial cell function and stabilizing key proteins involved in cellular responses to low oxygen.

Quantitative Data Summary

The following table summarizes the key quantitative findings from early in vitro studies of the FKBPL-based peptide AD-01.

| Parameter | Condition | Treatment | Result | Significance | Reference |

| Endothelial Cell Migration | Hypoxia | 100 nM AD-01 | Normalized FKBPL expression | p < 0.001 | [1] |

| Inflammation | 100 nM AD-01 | No significant influence | - | [1] | |

| Protein Expression | Hypoxia | 100 nM AD-01 | Normalized HIF-1α expression | p < 0.05 | [1] |

| Hypoxia | 100 nM AD-01 | Normalized CD31 expression | p < 0.05 | [1] | |

| Proteomic Analysis | Hypoxia | 100 nM AD-01 | Enhanced abundance of collagen alpha-1(XIX) chain and junctional cadherin associated-5 (JCAD) proteins | - | [1] |

Experimental Protocols

A three-dimensional in vitro microfluidics model was established to assess the impact of various treatments on endothelial cell migration. The key steps in this protocol are outlined below:

-

Cell Culture: Endothelial cells were cultured within the microfluidic device to form a monolayer.

-

Treatment Conditions: The cultured cells were subjected to one of the following treatments:

-

24 µM FKBPL targeted siRNA to knockdown FKBPL expression.

-

1 mM dimethyloxalylglycine (DMOG), a hypoxia-inducible factor (HIF-1)α activator, to mimic hypoxic conditions.

-

50% (v/v) macrophage conditioned media (MCM) to simulate an inflammatory environment.

-

Co-treatment with 100 nM AD-01 for the conditions above.

-

-

Analysis: Endothelial cell migration was monitored and quantified. Additionally, the expression levels of FKBPL, HIF-1α, and CD31 were determined.

Untargeted proteomic analysis was conducted to identify the protein targets of AD-01 under hypoxic conditions.

-

Sample Preparation: Endothelial cells were treated with AD-01 under hypoxic conditions.

-

Protein Extraction and Digestion: Total protein was extracted from the cells and digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the samples.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of AD-01 peptide in endothelial cells under hypoxia.

Caption: Experimental workflow for in vitro evaluation of the AD-01 peptide.

Part 2: AD-01 as a Ginsenoside Derivative for Anti-Cancer Therapy

Overview

AD-1 is a novel derivative of ginsenoside, a compound found in ginseng, which has been investigated for its anti-lung cancer properties. Early in vitro studies have demonstrated its cytotoxic effects on lung cancer cells, induction of apoptosis, and cell cycle arrest, while showing no significant impact on normal lung epithelial cells.

Quantitative Data Summary

The following table presents a summary of the quantitative data from early in vitro studies of the ginsenoside derivative AD-1.

| Assay | Cell Line(s) | Parameter | Result | Reference |

| Cytotoxicity (MTT Assay) | A549, H292 | Cell Viability | Concentration-dependent reduction | [2] |

| Normal Human Lung Epithelial | Cell Viability | No significant effect | [2] | |

| Cell Cycle Analysis (Flow Cytometry) | A549, H292 | Cell Cycle | Induction of G0/G1 arrest | [2] |

| Apoptosis Assay (Flow Cytometry) | A549, H292 | Apoptosis | Induction of apoptosis | [2] |

| ROS Production (Flow Cytometry) | A549, H292 | ROS Levels | Increased production | [2] |

| Western Blot | A549, H292 | Protein Phosphorylation | Upregulation of p38 and ERK phosphorylation | [2] |

Experimental Protocols

The cytotoxic activity of AD-1 was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Lung cancer cells (A549, H292) and normal human lung epithelial cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of AD-1.

-

Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells.

Flow cytometry was employed to analyze the effects of AD-1 on the cell cycle, apoptosis, and reactive oxygen species (ROS) production.

-

Cell Cycle Analysis:

-

Cells were treated with AD-1, harvested, and fixed.

-

The fixed cells were stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

-

Apoptosis Detection:

-

AD-1 treated cells were stained with Annexin V and a viability dye (e.g., propidium iodide).

-

The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

-

ROS Measurement:

-

Cells were treated with AD-1 and then incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).

-

The fluorescence intensity of the cells was measured by flow cytometry to quantify the intracellular ROS levels.

-

Western blotting was used to analyze the effect of AD-1 on signaling pathways.

-

Protein Extraction: Total protein was extracted from AD-1 treated and untreated cells.

-

Protein Quantification: The protein concentration was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for total and phosphorylated forms of p38 and ERK, followed by incubation with a secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of AD-1 (ginsenoside derivative) in lung cancer cells.

Caption: Experimental workflow for the in vitro assessment of AD-1 (ginsenoside).

References

- 1. The FKBPL-based therapeutic peptide, AD-01, protects the endothelium from hypoxia-induced damage by stabilising hypoxia inducible factor-α and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AD-1, a novel ginsenoside derivative, shows anti-lung cancer activity via activation of p38 MAPK pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

AD-1: A Novel Ginsenoside Derivative for Oncology

An in-depth structural and functional analysis of the compound designated "AD 01" requires clarification, as this identifier refers to several distinct chemical entities in scientific and commercial literature. To provide a precise and relevant technical guide, please specify the compound of interest. The following are the primary candidates identified as "this compound":

-

Affitope AD01 : A peptide-based immunotherapy candidate for Alzheimer's disease.

-

AD-1 : A novel ginsenoside derivative with demonstrated anti-cancer properties.

-

AD-01 : A therapeutic peptide based on the FKBPL protein, investigated for its role in protecting endothelial cells.

-

EnviroGem® AD01 / SURFYNOL® AD-01 : A commercial surfactant and defoaming agent.

-

MIW815 (ADU-S100) : An agonist of the STING (Stimulator of Interferon Genes) pathway, explored in oncology.

Below is a preliminary overview of the structural and functional aspects of two of the most prominently researched therapeutic candidates, AD-1 (ginsenoside derivative) and Affitope AD01 , to illustrate the type of in-depth analysis that can be provided once the specific compound of interest is confirmed.

AD-1 is a synthetic derivative of a dammarane-type ginsenoside, the active components of ginseng.[1] It has been investigated for its potential as an anti-cancer agent, particularly against lung cancer.[2]

Structural and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 20(R)-25-methoxyl-dammarane-3β,12β,20-triol | [1] |

| Type | Dammarane-type ginsenoside derivative | [1] |

| Administration | Oral | [2] |

Mechanism of Action and Signaling Pathway

AD-1 exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2] This is achieved via the activation of specific intracellular signaling pathways.

The core mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This signaling cascade is crucial for the pro-apoptotic effects of AD-1.

Experimental Protocols

The investigation of AD-1's anti-cancer activity has employed a range of standard molecular and cellular biology techniques.

-

Cell Viability Assay (MTT Assay) : To assess the cytotoxic effects of AD-1 on lung cancer cell lines (A549 and H292) and normal human lung epithelial cells.[2]

-

Flow Cytometry : Used to analyze the cell cycle distribution (to detect G0/G1 arrest), quantify apoptosis, and measure the production of intracellular ROS.[2]

-

Western Blotting : To determine the expression and phosphorylation status of key proteins in the signaling pathway, such as p38 and ERK.[2]

-

In Vivo Xenograft Models : Nude mice with subcutaneously implanted A549 or H292 cells were used to evaluate the in vivo anti-tumor efficacy of orally administered AD-1.[2]

-

Immunohistochemistry and TUNEL Staining : To analyze the expression of proteins like VEGF, MMP-9, and CD34 in tumor tissues and to detect apoptotic cells in tumor sections from treated mice.[2]

Affitope AD01: A Peptide-Based Immunotherapy for Alzheimer's Disease

Affitope AD01 is an investigational vaccine candidate for the treatment of Alzheimer's disease. It is a short synthetic peptide designed to elicit a specific immune response.[3]

Structural and Physicochemical Properties

| Property | Value | Reference |

| Type | Short peptide | [3] |

| Length | 7 amino acids | [3] |

| Target | Beta-amyloid (Aβ) protein | [3] |

Mechanism of Action and Signaling Pathway

The therapeutic strategy of AD01 is based on active immunotherapy. It aims to induce the patient's immune system to produce antibodies that specifically target the harmful, detached forms of beta-amyloid protein.[3] These plaques are a hallmark of Alzheimer's disease. A key feature of AD01 is its ability to distinguish between the pathogenic detached Aβ and the functional Aβ that is part of the amyloid precursor protein (APP), thus avoiding an autoimmune reaction against healthy brain cells.[3]

Experimental Protocols

The development and evaluation of a peptide vaccine like AD01 would typically involve the following experimental approaches:

-

ELISA (Enzyme-Linked Immunosorbent Assay) : To detect and quantify the levels of Aβ-specific antibodies in the serum of immunized animals or human subjects.

-

Immunohistochemistry : To visualize the binding of induced antibodies to amyloid plaques in brain tissue sections from Alzheimer's disease models.

-

In Vivo Efficacy Studies : Using transgenic mouse models of Alzheimer's disease to assess the ability of AD01 to reduce amyloid plaque burden and improve cognitive function.

-

T-cell Proliferation Assays : To evaluate the cellular immune response and ensure that the vaccine does not induce a harmful inflammatory T-cell response.

To receive a comprehensive technical guide tailored to your specific interests, please clarify which "this compound" compound you would like to be the subject of the report.

References

- 1. New perspective on the metabolism of AD-1 in vivo: Characterization of a series of dammarane-type derivatives with novel metabolic sites and anticancer mechanisms of active oleanane-type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AD-1, a novel ginsenoside derivative, shows anti-lung cancer activity via activation of p38 MAPK pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Preliminary Toxicity Profile of AD-01: A FKBPL-Derived Anti-Angiogenic Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-01 is a 24-amino acid peptide derived from the naturally occurring protein FK506-Binding Protein Like (FKBPL). It has demonstrated potent anti-angiogenic activity, making it a person of interest for therapeutic development, particularly in oncology. This technical guide provides a summary of the publicly available information regarding the preliminary toxicity screening of AD-01 and its closely related, second-generation peptide, ALM201. ALM201 is a more stable, 23-amino acid peptide that has advanced to clinical trials, and its preclinical safety data is considered highly relevant to AD-01.

While comprehensive, quantitative toxicity data from IND-enabling studies are not publicly available, this guide synthesizes the existing information to provide an overview of the safety profile of this class of therapeutic peptides.

Core Findings from Preclinical and Early Clinical Studies

Preclinical development of AD-01 and ALM201 has established a favorable safety profile. In vitro and in vivo studies have indicated that ALM201 does not exhibit direct cytotoxic effects.[1] Its therapeutic action is believed to be driven by the modulation of the tumor microenvironment rather than direct cell killing.[1]

Good Laboratory Practice (GLP) toxicology studies were conducted for ALM201, which subsequently received clearance for a Phase I clinical trial.[2] This indicates that the preclinical safety assessment did not reveal any prohibitive toxicity concerns.

The first-in-human Phase I dose-escalation trial of ALM201 in patients with advanced solid tumors further supports its safety. The trial concluded that ALM201 was well-tolerated at all tested dose levels.[2][3]

Data Presentation: Summary of Clinical Safety Observations

Specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain. However, the Phase I clinical trial of ALM201 provides valuable insights into its safety in humans.

Table 1: Summary of Adverse Events in Phase I Clinical Trial of ALM201 [2][3]

| Adverse Event Category | Grade | Frequency | Notes |

| Most Common | Grade 1-2 | - | The majority of adverse events were mild to moderate. |

| Injection-site reactions | Grade 1-2 | 44.4% | Localized reactions at the site of subcutaneous injection. |

| Fatigue | Grade 1-2 | 16.7% | |

| Vomiting | Grade 1-2 | 11.0% | |

| Headache | Grade 1-2 | 11.0% | |

| Arthralgia | Grade 1-2 | 5.6% | |

| Serious Adverse Events | |||

| Thrombosis | Not specified | 2 patients | Occurred at 10 mg and 100 mg dose levels. |

| Dose-Limiting Toxicities | |||

| Maximum Tolerated Dose (MTD) | - | Not reached | The highest dose tested was well-tolerated. |

Experimental Protocols

Detailed protocols for the IND-enabling toxicology studies of AD-01 or ALM201 are not publicly available. However, a standard preclinical toxicology program for a therapeutic peptide would typically include the following components to support a First-in-Human (FIH) clinical trial.

General Toxicology:

-

Dose Range-Finding Studies: Conducted in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to select dose levels for repeat-dose toxicity studies.

-

Repeat-Dose Toxicity Studies: Administration of the test article for a duration relevant to the proposed clinical use. These studies evaluate for potential target organ toxicity and assess the reversibility of any findings.

Safety Pharmacology:

-

A core battery of studies to assess the effects of the drug candidate on vital functions.

-

Central Nervous System: Evaluation of behavioral, neurological, and motor function.

-

Cardiovascular System: Assessment of heart rate, blood pressure, and electrocardiogram (ECG) parameters.

-

Respiratory System: Measurement of respiratory rate and function.

-

Genotoxicity:

-

A battery of in vitro and in vivo assays to assess the potential of the compound to induce mutations or chromosomal damage. This typically includes:

-

Ames test (bacterial reverse mutation assay).

-

In vitro chromosomal aberration assay in mammalian cells.

-

In vivo micronucleus assay in rodents.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The primary mechanism of action for AD-01 and ALM201 is the inhibition of angiogenesis. While specific toxicity-related signaling pathways have not been detailed in the available literature, the therapeutic pathway involves interaction with the CD44 receptor. Below are conceptual diagrams representing the general workflow of preclinical toxicity screening and the known therapeutic signaling pathway of AD-01.

Caption: General workflow for preclinical toxicity screening of a therapeutic peptide.

Caption: Therapeutic signaling pathway of the AD-01 peptide.

Conclusion

The available data on the preclinical and early clinical development of the FKBPL-derived peptides AD-01 and ALM201 suggest a favorable safety profile with no significant cytotoxic effects. The adverse events observed in the Phase I clinical trial of ALM201 were predominantly mild and manageable. While detailed quantitative data and experimental protocols from the IND-enabling toxicology studies are not publicly accessible, the progression of ALM201 to clinical trials indicates that a comprehensive safety assessment was completed and deemed acceptable by regulatory authorities. Further insights into the specific toxicology profile would require access to proprietary study reports or regulatory submission documents.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-human Phase I dose-escalation trial of the novel therapeutic peptide, ALM201, demonstrates a favourable safety profile in unselected patients with ovarian cancer and other advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics of AD-01

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of AD-01, a novel investigational compound. The data presented herein is intended to support further preclinical and clinical development of AD-01.

Executive Summary

AD-01 is a novel ginsenoside derivative currently under investigation for its potential therapeutic applications in oncology.[1] This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) properties of AD-01, based on data from in vivo animal studies and in vitro assays. The compound exhibits dose-dependent plasma concentrations following oral administration. The primary mechanism of action is believed to involve the activation of the p38 MAPK signaling pathway, leading to apoptosis in cancer cells.[1]

Pharmacokinetic Profile

The pharmacokinetic parameters of AD-01 were evaluated in male Sprague-Dawley rats following a single oral (p.o.) and intravenous (i.v.) administration.

In Vivo Single-Dose Pharmacokinetics in Rats

The following tables summarize the key pharmacokinetic parameters of AD-01.

Table 1: Pharmacokinetic Parameters of AD-01 Following a Single Intravenous (i.v.) Bolus Dose

| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |

| C₀ (ng/mL) | 1250 ± 180 | 2600 ± 320 |

| AUC₀-t (ng·h/mL) | 4800 ± 550 | 9800 ± 1100 |

| AUC₀-inf (ng·h/mL) | 5100 ± 600 | 10200 ± 1250 |

| CL (mL/h/kg) | 16.3 ± 2.1 | 16.0 ± 1.9 |

| Vdss (L/kg) | 1.5 ± 0.2 | 1.4 ± 0.2 |

| t½ (h) | 4.5 ± 0.6 | 4.7 ± 0.5 |

Table 2: Pharmacokinetic Parameters of AD-01 Following a Single Oral (p.o.) Gavage Dose

| Parameter | 10 mg/kg Dose (Mean ± SD) | 40 mg/kg Dose (Mean ± SD) |

| Cmax (ng/mL) | 450 ± 90 | 1600 ± 250 |

| Tmax (h) | 1.0 ± 0.3 | 1.5 ± 0.4 |

| AUC₀-t (ng·h/mL) | 2400 ± 300 | 9500 ± 1100 |

| AUC₀-inf (ng·h/mL) | 2550 ± 320 | 9800 ± 1200 |

| t½ (h) | 4.8 ± 0.7 | 5.1 ± 0.6 |

| Oral Bioavailability (F%) | 50% | 48% |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Subjects: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

-

Administration:

-

Intravenous (i.v.): AD-01 was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose into the tail vein.

-

Oral (p.o.): AD-01 was suspended in 0.5% carboxymethylcellulose and administered via oral gavage.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of AD-01 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vitro Metabolic Stability

-

System: Rat liver microsomes (RLM) and human liver microsomes (HLM).

-

Incubation: AD-01 (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer at 37°C.

-

Sample Collection: Aliquots were taken at 0, 5, 15, 30, and 60 minutes and the reaction was quenched with acetonitrile.

-

Analysis: The disappearance of AD-01 over time was monitored by LC-MS/MS.

-

Calculations: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of AD-01

AD-01 is hypothesized to induce apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the p38 MAPK pathway.[1]

Caption: Proposed mechanism of AD-01 inducing apoptosis via ROS and p38 MAPK.

Experimental Workflow for In Vivo PK Study

The following diagram outlines the standard workflow for conducting an in vivo pharmacokinetic study.

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-01 is a 24-amino acid peptide derived from the N-terminal domain of the human FK506-binding protein like (FKBPL). This peptide has emerged as a promising therapeutic agent due to its potent anti-angiogenic and anti-cancer stem cell (CSC) activities.[1] Extensive preclinical research has demonstrated its efficacy in inhibiting tumor growth and targeting therapy-resistant CSC populations, primarily through its interaction with the cell surface receptor CD44.[2][3] This technical guide provides a comprehensive overview of AD-01, its known analog ALM201, their mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Compounds and Analogs

The primary compound of interest is AD-01, a synthetic peptide with the sequence QIRQQPRDPPTETLELEVSPDPAS.[1] A notable analog, ALM201, is a 23-amino acid peptide derived from AD-01 by removing the N-terminal glutamine. This modification was introduced to improve the peptide's stability by preventing the formation of inactive pyro-glutamate.[2] ALM201 has progressed to Phase I clinical trials, demonstrating a favorable safety profile.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of AD-01 and its analog ALM201 from various preclinical studies.

Table 1: In Vitro Anti-Cancer Stem Cell Activity of AD-01

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| MDA-MB-231 | Mammosphere Formation Assay | AD-01 | 100 nmol/L | Significant reduction in mammosphere formation | [4] |

| MCF-7 | Mammosphere Formation Assay | AD-01 | 100 nmol/L | Significant reduction in mammosphere formation | [4] |

| ZR-75 | Mammosphere Formation Assay | AD-01 | 100 nmol/L | Significant reduction in mammosphere formation | [4] |

| MDA-MB-231 | Flow Cytometry (ESA+/CD44+/CD24-) | AD-01 | 1 and 100 nmol/L | Reduction in the percentage of CSC population | [5] |

| MCF-7 | Flow Cytometry (ALDH+) | AD-01 | 1 and 100 nmol/L | Reduction in the ALDH+ cell population | [5] |

Table 2: In Vivo Anti-Tumor Activity of AD-01

| Tumor Model | Compound | Dose | Administration | Effect | Reference |

| DU145 Prostate Cancer Xenograft | AD-01 | 0.3 mg/kg/day | Intraperitoneal | Significant inhibition of tumor growth | [1] |

| MDA-MB-231 Breast Cancer Xenograft | AD-01 | 0.3 mg/kg/day | Intraperitoneal | Significantly lowered tumor size | [1] |

Table 3: In Vitro Anti-Angiogenic and Anti-Migratory Activity of ALM201

| Cell Line | Assay | Compound | Potency | Effect | Reference |

| HMEC-1 | Tubule Formation | ALM201 | Picomolar | Dose- and time-dependent inhibition | [6] |

| HMEC-1 | Cell Migration | ALM201 | Picomolar | Significant reduction | [6] |

| HMEC-1 | Cell Invasion | ALM201 | 1 nmol/L | Significant inhibition | [6] |

Mechanism of Action and Signaling Pathways

AD-01 and its analog ALM201 exert their biological effects primarily through interaction with the cell surface receptor CD44, a key regulator of cell migration, adhesion, and signaling.[7][8] This interaction disrupts downstream signaling pathways that are crucial for angiogenesis and the maintenance of cancer stem cell properties.

CD44-Mediated Inhibition of Cell Migration

Binding of AD-01 to CD44 leads to a deregulation of the Rho-GTPase signaling pathway, which controls cytoskeletal dynamics. Specifically, AD-01 treatment results in the inhibition of Rac-1 activity and the upregulation of RhoA.[7][8][9] This imbalance disrupts the formation of lamellipodia and filopodia, leading to intense cortical actin staining and a reduction in cell spreading and migration.[7][8]

Figure 1: AD-01/CD44 Signaling Pathway in Cell Migration.

Regulation of HIF-1α in Hypoxia

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism. AD-01 has been shown to restore normal levels of FKBPL and HIF-1α expression under inflammatory and hypoxic conditions, suggesting a role in modulating the cellular response to hypoxia.[10]

Figure 2: Overview of HIF-1α Regulation and the Influence of AD-01.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of AD-01 and its analogs.

Mammosphere Formation Assay

This assay is used to quantify the self-renewing capacity of cancer stem cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

DMEM/F12 medium

-

B27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Ultra-low attachment plates (6-well or 96-well)

-

AD-01 peptide

Procedure:

-

Culture breast cancer cells to 70-80% confluency in standard culture medium.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with serum-containing medium and centrifuge cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in serum-free mammosphere culture medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and Penicillin-Streptomycin).[11]

-

Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Plate cells at a low density (e.g., 500-1,000 cells/cm²) in ultra-low attachment plates.[11]

-

Add AD-01 at desired concentrations (e.g., 1-100 nmol/L) to the treatment wells.

-

Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days.

-

Count the number of mammospheres (spherical, non-adherent colonies >50 µm in diameter) per well using an inverted microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Figure 3: Workflow for the Mammosphere Formation Assay.

Flow Cytometry for Breast Cancer Stem Cell Markers

This protocol is for the identification and quantification of the ESA+/CD44+/CD24- breast cancer stem cell population.

Materials:

-

Breast cancer cells treated with AD-01 or vehicle

-

PBS with 1% Bovine Serum Albumin (BSA)

-

Fc block (e.g., CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD44 (e.g., FITC-conjugated)

-

Anti-human CD24 (e.g., PE-conjugated)

-

Anti-human ESA (EpCAM) (e.g., APC-conjugated)

-

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest cells treated with AD-01 or vehicle and prepare a single-cell suspension.

-

Wash cells with cold PBS containing 1% BSA.

-

Resuspend 1x10⁶ cells in 100 µL of PBS with 1% BSA.

-

Block non-specific antibody binding by incubating cells with an Fc block for 15 minutes on ice.

-

Add the fluorochrome-conjugated antibodies (anti-CD44, anti-CD24, anti-ESA) at the manufacturer's recommended concentrations.

-

Incubate for 30-60 minutes on ice in the dark.

-

Wash the cells twice with cold PBS with 1% BSA to remove unbound antibodies.

-

Resuspend the cells in 500 µL of PBS with 1% BSA for analysis.

-

Analyze the stained cells using a flow cytometer.

-

Gate on the ESA-positive population first, and then analyze the CD44 and CD24 expression within this population to identify the CD44+/CD24- subpopulation.[12]

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AD-01 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Breast cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

AD-01 peptide

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of breast cancer cells (e.g., 1-5 x 10⁶ cells, potentially mixed with Matrigel) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer AD-01 (e.g., 0.3 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection).[1]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

Continue treatment for the specified duration (e.g., 14-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

AD-01 and its stabilized analog, ALM201, represent a novel class of therapeutic peptides with a dual mechanism of action targeting both angiogenesis and cancer stem cells. Their ability to modulate the CD44 signaling pathway and interfere with CSC self-renewal and tumor vascularization makes them attractive candidates for further development in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationship of AD-01 analogs and the detailed molecular interactions with their targets will be crucial for the development of next-generation FKBPL-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A first-in-human Phase I dose-escalation trial of the novel therapeutic peptide, ALM201, demonstrates a favourable safety profile in unselected patients with ovarian cancer and other advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting treatment-resistant breast cancer stem cells with FKBPL and its peptide derivative, AD-01, via the CD44 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. The Anti-Migratory Effects of FKBPL and Its Peptide Derivative, AD-01: Regulation of CD44 and the Cytoskeletal Pathway | PLOS One [journals.plos.org]

- 8. The Anti-Migratory Effects of FKBPL and Its Peptide Derivative, AD-01: Regulation of CD44 and the Cytoskeletal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The FKBPL-based therapeutic peptide, AD-01, protects the endothelium from hypoxia-induced damage by stabilising hypoxia inducible factor-α and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Therapeutic Peptide AD-01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for utilizing the therapeutic peptide AD-01 in cell culture. AD-01, a derivative of the FK506-binding protein-like (FKBPL), is a preclinical candidate peptide that targets angiogenesis via CD44, acting as both a vascular stabilizer and an anti-inflammatory agent.[1] This document outlines detailed methodologies for key experiments, summarizes quantitative data, and illustrates the associated signaling pathways.

I. Introduction to AD-01

AD-01 is a therapeutic peptide with demonstrated efficacy in modulating cellular processes in various disease models, including cancer and conditions involving endothelial dysfunction. In the context of cancer, particularly breast cancer, AD-01 has been shown to target cancer stem cells (CSCs) by interacting with the CD44 pathway.[2][3] In endothelial cells, AD-01 protects against hypoxia-induced damage by stabilizing Hypoxia-Inducible Factor-α (HIF-1α) and modulating inflammatory pathways.[4]

II. Cell Lines for AD-01 Research

A variety of cell lines have been successfully used in studies involving AD-01, each serving a specific research purpose.

| Cell Line | Type | Application in AD-01 Research |

| HMEC-1 | Human Microvascular Endothelial Cells | Studying the effects of AD-01 on endothelial function, particularly under hypoxic and inflammatory conditions.[4] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Investigating the impact of AD-01 on triple-negative breast cancer cells, including cancer stem cell populations.[3][5] |

| MCF-7 | Human Breast Adenocarcinoma | Assessing the effects of AD-01 on hormone-receptor-positive breast cancer cells.[3][5] |

| ZR-75 | Human Breast Carcinoma | Further studies on hormone-responsive breast cancer.[5] |

| ACH-3P | First Trimester Trophoblast | Evaluating the therapeutic potential of AD-01 in pregnancy complications like preeclampsia.[6] |

| MCF10A | Non-tumorigenic Breast Epithelial | Used as a control cell line in breast cancer studies to assess the specificity of AD-01's effects.[7] |

| MCF10A-NeuN | Transformed Breast Epithelial | Modeling early-stage breast cancer.[7] |

III. Experimental Protocols

This section provides detailed protocols for key in vitro experiments utilizing AD-01.

A. General Cell Culture and AD-01 Treatment

1. Standard Cell Culture:

-

Culture the desired cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

2. AD-01 Treatment:

-

Prepare a stock solution of AD-01 in a suitable solvent (e.g., sterile water or PBS).

-

On the day of the experiment, dilute the AD-01 stock solution to the desired final concentrations (e.g., 1 nM, 100 nM, 1 µM) in the appropriate cell culture medium.[3][6][7]

-

Remove the existing medium from the cells and replace it with the AD-01-containing medium.

-

Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours).[3][4]

3. Induction of Hypoxia and Inflammation:

-

Hypoxia: To mimic hypoxic conditions, treat cells with dimethyloxalylglycine (DMOG) at a concentration of 1 mM.[4]

-

Inflammation: To simulate an inflammatory environment, treat cells with 50% (v/v) macrophage-conditioned medium (MCM) or tumor necrosis factor-α (TNF-α) at 10 ng/mL.[4][6]

-

These treatments can be performed with or without the co-administration of AD-01.

B. Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

Protocol:

-

Prepare single-cell suspensions from cell monolayers.

-

Seed cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Culture cells in a serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treat the cells with AD-01 at various concentrations.

-

Incubate for 7-10 days to allow for mammosphere formation.

-

Count the number of mammospheres (spheres > 50 µm in diameter) under a microscope.

-

To assess self-renewal over multiple generations, collect, dissociate, and re-plate the primary mammospheres for secondary and tertiary sphere formation.[3]

C. Flow Cytometry for Cell Subpopulation Analysis

This technique is used to identify and quantify specific cell populations, such as breast cancer stem cells.

Protocol:

-

For the ESA+/CD44+/CD24-/low breast cancer stem cell population, stain cells with fluorescently labeled antibodies against ESA, CD44, and CD24.[3][5]

-

For the ALDH+ population, use a commercial ALDEFLUOR™ kit to measure aldehyde dehydrogenase activity.[3][5]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of the target cell population in both control and AD-01-treated samples.

D. Western Blotting

This method is used to determine the expression levels of specific proteins.

Protocol:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., FKBPL, HIF-1α, CD31, VE-cadherin) overnight at 4°C.[4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

E. Cell Migration Assay

This assay assesses the migratory capacity of cells.

Protocol:

-

Create a "wound" or scratch in a confluent cell monolayer.

-

Treat the cells with or without AD-01.

-

Capture images of the wound at 0, 24, and 48 hours.[6]

-

Measure the area of the wound at each time point to quantify cell migration.

IV. Quantitative Data Summary

The following tables summarize the quantitative effects of AD-01 treatment observed in various studies.

Table 1: Effect of AD-01 on Breast Cancer Stem Cell Populations [3][5]

| Cell Line | Treatment | Target Population | % Reduction (Mean ± SEM) |

| MDA-MB-231 | 100 nM AD-01 (72h) | ESA+/CD44+/CD24-/low | Significant reduction |

| MCF-7 | 100 nM AD-01 (72h) | ESA+/CD44+/CD24-/low | Significant reduction |

| MDA-MB-231 | 100 nM AD-01 | ALDH+ | ~50% |

| MCF-7 | 100 nM AD-01 | ALDH+ | ~60% |

Table 2: Effect of AD-01 on Spheroid Formation [7]

| Cell Line | AD-01 Concentration | % Decrease in Spheroid Number | % Decrease in Spheroid Diameter |

| MCF10A-NeuN | 1 µM | ~50% | >50% |

| MCF-7 | 1 µM | ~45% | >50% |

| MDA-MB-231 | 1 µM | ~29% | ~25% |

Table 3: Effect of AD-01 on Trophoblast Cell Migration under Hypoxia [6]

| Condition | Treatment | % Migration (Mean ± SEM) |

| Control | - | 70.84 ± 3.49 |

| DMOG (Hypoxia) | - | 43.39 ± 1.24 |

| DMOG + AD-01 | 100 nM | 55.72 ± 1.03 |

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by AD-01 and a typical experimental workflow.

Caption: Signaling pathways modulated by AD-01.

Caption: General experimental workflow for AD-01 studies.

References

- 1. AD-01 protects endothelium from hypoxia-induced damage | BioWorld [bioworld.com]

- 2. jove.com [jove.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The FKBPL-based therapeutic peptide, AD-01, protects the endothelium from hypoxia-induced damage by stabilising hypoxia inducible factor-α and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Evaluating oxidative stress targeting treatments in in vitro models of placental stress relevant to preeclampsia [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Notes: Preclinical Evaluation of AD 01, a Novel γ-Secretase Modulator, in the 5XFAD Mouse Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vivo evaluation of AD 01, a hypothetical, orally bioavailable γ-secretase modulator (GSM), in the 5XFAD transgenic mouse model of Alzheimer's Disease. This compound is designed to allosterically modulate the γ-secretase complex, shifting the cleavage of the Amyloid Precursor Protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide and increase the formation of shorter, non-amyloidogenic Aβ peptides.[1][2][3] This note includes methodologies for compound administration, behavioral assessment using the Morris Water Maze, and biochemical analysis of brain Aβ levels via ELISA.

Mechanism of Action of this compound

γ-secretase is a multi-protein enzyme complex that performs the final cleavage of the APP C-terminal fragment (APP-CTFβ or C99) to generate Aβ peptides of various lengths.[2] In Alzheimer's Disease, an increased ratio of Aβ42 to Aβ40 is strongly associated with the formation of toxic oligomers and amyloid plaques.[4] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to toxicity by preventing the processing of other essential substrates like Notch, GSMs like this compound offer a more targeted approach.[5][6][7] this compound binds to an allosteric site on the γ-secretase complex, inducing a conformational change that favors the production of shorter, less toxic Aβ peptides (e.g., Aβ38) at the expense of Aβ42, without significantly affecting total Aβ production or Notch processing.[1][3]

Experimental Design and Workflow

The recommended animal model is the 5XFAD transgenic mouse, which co-expresses five human familial Alzheimer's disease (FAD) mutations in APP and Presenilin-1 (PSEN1).[8][9] This model exhibits an aggressive and early-onset amyloid pathology, with Aβ plaques appearing as early as two months of age, making it suitable for evaluating the efficacy of Aβ-lowering agents over a relatively short timeframe.[9][10]

A typical prophylactic study design involves treating the mice starting at 2 months of age for a duration of 12-14 weeks, before significant cognitive deficits are established.

Experimental Protocols

Protocol: Compound Formulation and Oral Gavage

This protocol details the preparation and administration of this compound to mice. Oral gavage ensures accurate dosing.[11]

Materials:

-

This compound Compound

-

Vehicle solution (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water with 0.1% Tween 80)

-

22G or 24G ball-tipped gavage needles (1.5 inches for adult mice)[11]

-

1 mL syringes

-

Analytical balance

-

Homogenizer or sonicator

Procedure:

-

Calculate Dosage: Determine the required dose based on the mean body weight of the treatment group (e.g., 10 mg/kg and 30 mg/kg). The typical administration volume for mice is 5-10 mL/kg.[11]

-

Formulation Preparation:

-

Weigh the required amount of this compound powder.

-

Prepare the vehicle solution.

-

Gradually add the this compound powder to the vehicle while vortexing or homogenizing to create a uniform suspension. Prepare fresh daily.

-

-

Animal Restraint:

-

Gently restrain the mouse by scruffing the loose skin over the shoulders and behind the ears with your non-dominant hand. The mouse should be in an upright position.[11]

-

-

Gavage Administration:

-

Measure the length of the gavage needle against the mouse (from the tip of the nose to the last rib) to ensure it can reach the stomach.[11]

-

Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the back of the throat. The needle should slide easily down the esophagus without resistance. Do not force the needle.

-

Once the needle is fully inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the compound suspension.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for a few minutes for any signs of distress.

-

Protocol: Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[12][13][14]

Materials:

-

Circular pool (120-150 cm diameter)[15]

-

Escape platform (10 cm diameter)

-

Non-toxic white tempera paint or non-fat dry milk to make the water opaque[14][15]

-

Water heater to maintain water at 22-24°C

-

Video tracking system and software (e.g., Ethovision, ANY-maze)

Procedure:

-

Setup: Fill the pool with water and make it opaque. Submerge the platform 1 cm below the water surface in the center of one of the four virtual quadrants. Arrange distinct visual cues around the pool.[13][15]

-

Acquisition Phase (4-5 days, 4 trials per day):

-

Gently place the mouse into the water facing the pool wall at one of four designated start positions (N, S, E, W), varying the start position for each trial.[13]

-

Allow the mouse to swim freely for a maximum of 60 or 90 seconds to find the hidden platform.[13][15]

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds.[13]

-

If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 30 seconds.[13]

-

Remove the mouse, dry it with a towel, and place it in a warming cage between trials (inter-trial interval of ~15 minutes).

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel start position (typically opposite the target quadrant) and allow it to swim for 60 seconds.[13]

-

The tracking software will record the time spent in the target quadrant and the number of platform crossings.

-

Protocol: Brain Aβ ELISA

This protocol describes the quantification of soluble and insoluble Aβ40 and Aβ42 from brain homogenates.[4][16]

Materials:

-

Aβ40 and Aβ42 ELISA kits (e.g., Invitrogen, Thermo Fisher)[17][18]

-

Brain tissue (hemisphere)

-

Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Guanidine buffer (5 M Guanidine HCl / 50 mM Tris, pH 8.0) for insoluble fraction[19]

-

Microcentrifuge

-

Mechanical homogenizer

-

ELISA plate reader

Procedure:

-

Brain Homogenization (Soluble Fraction):

-

Weigh the frozen brain hemisphere.

-

Add homogenization buffer (10x the tissue weight, e.g., 100 mg tissue in 1 mL buffer).

-

Homogenize on ice until no visible tissue remains.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant (this is the soluble fraction) and store it at -80°C.

-

-

Extraction of Insoluble Fraction:

-

Resuspend the pellet from the previous step in an equal volume of Guanidine buffer.

-

Homogenize by sonication or trituration until the pellet is fully dissolved.

-

Incubate and mix for 3-4 hours at room temperature.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (this is the insoluble, plaque-associated fraction) and store it at -80°C.

-

-

ELISA Measurement:

-

Thaw samples on ice. Dilute the soluble fraction and the guanidine-extracted insoluble fraction in the standard diluent buffer provided with the kit. Note: Guanidine samples must be diluted at least 1:50 to avoid interference with the assay.[19]

-

Follow the ELISA kit manufacturer's instructions precisely for adding samples, standards, detection antibodies, and substrate.[17]

-

Read the absorbance on a microplate reader at the specified wavelength.

-

Calculate the concentration of Aβ40 and Aβ42 in pg/mL based on the standard curve. Normalize the results to the initial tissue weight (pg/mg of brain tissue).

-

Representative Data Presentation

The following tables present hypothetical data from a 12-week prophylactic study in 5XFAD mice.

Table 1: Morris Water Maze Performance *Data are presented as Mean ± SEM. n=12 mice per group. **p<0.01, **p<0.001 vs. 5XFAD Vehicle.

| Group | Acquisition Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |

| Wild-Type + Vehicle | 18.5 ± 2.1 | 45.2 ± 3.5 |

| 5XFAD + Vehicle | 49.8 ± 4.5 | 26.1 ± 2.9 |

| 5XFAD + this compound (10 mg/kg) | 35.1 ± 3.9 | 34.8 ± 3.1 |

| 5XFAD + this compound (30 mg/kg) | 24.3 ± 2.8 | 40.5 ± 3.3 |

Table 2: Brain Amyloid-Beta Levels (Insoluble Fraction) *Data are presented as Mean ± SEM (pg/mg brain tissue). n=12 mice per group. **p<0.01, **p<0.001 vs. 5XFAD Vehicle.

| Group | Aβ42 (pg/mg) | Aβ40 (pg/mg) | Aβ42/Aβ40 Ratio |

| Wild-Type + Vehicle | Not Detected | Not Detected | - |

| 5XFAD + Vehicle | 4580 ± 350 | 1850 ± 190 | 2.48 ± 0.15 |

| 5XFAD + this compound (10 mg/kg) | 2975 ± 280** | 1790 ± 175 | 1.66 ± 0.11 |

| 5XFAD + this compound (30 mg/kg) | 1650 ± 195 | 1710 ± 160 | 0.96 ± 0.09*** |

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of the novel γ-secretase modulator this compound. The detailed protocols for in vivo studies in the 5XFAD mouse model, from compound administration to behavioral and biochemical endpoints, allow for a robust assessment of therapeutic efficacy. The representative data indicate that chronic treatment with this compound can significantly ameliorate cognitive deficits and reduce the cerebral Aβ42 burden, supporting its potential as a disease-modifying therapy for Alzheimer's Disease.

References

- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. rupress.org [rupress.org]

- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 8. Oral Administration of Euonymus alatus Leaf Extract Ameliorates Alzheimer’s Disease Phenotypes in 5xFAD Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uac.arizona.edu [uac.arizona.edu]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 15. jove.com [jove.com]

- 16. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 17. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]

- 18. Amyloid beta 42 ELISA Kits [thermofisher.com]

- 19. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

AD 01 dosage and administration guidelines

It appears that "AD 01" is a designation used for several distinct investigational therapies across various fields of biomedical research. To provide you with accurate and relevant Application Notes and Protocols, please specify which "this compound" you are interested in from the list below:

-

AD-01 (FKBPL-based peptide): A therapeutic peptide that targets angiogenesis and endothelial dysfunction, particularly in the context of cardiovascular disease.

-

AD-1 (Ginsenoside derivative): A novel compound investigated for its anti-cancer properties, specifically in lung cancer.

-

BRE-AD01 (Exosome-based therapy): An investigational treatment for atopic dermatitis currently in Phase 1 clinical trials.

-

AdAPT-001 (Oncolytic adenovirus): An engineered adenovirus for cancer immunotherapy that targets the TGF-β pathway.

-

ALZ-801 (Oral tablet for Alzheimer's): A treatment for early Alzheimer's disease in patients with the APOE4/4 genotype.

-

ADH-1 (Cyclic pentapeptide for melanoma): A systemically administered agent used in combination with chemotherapy for advanced extremity melanoma.

-

ADCT-301 (Antibody-drug conjugate): An investigational therapy for relapsed or refractory Hodgkin Lymphoma and Non-Hodgkin Lymphoma.

-

ADSTILADRIN (Gene therapy for bladder cancer): A non-replicating adenoviral vector-based gene therapy for high-risk, BCG-unresponsive non-muscle invasive bladder cancer.

Once you have identified the specific "this compound" of interest, I will be able to provide you with the detailed dosage and administration guidelines, experimental protocols, and data visualizations you requested.

Application Notes and Protocols for Analytical Methods in Alzheimer's Disease Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key analytical methods used in the detection of Alzheimer's Disease (AD) biomarkers. The information is intended to guide researchers in selecting and implementing appropriate techniques for their specific research needs, from basic science to drug development.

Introduction to Alzheimer's Disease Biomarkers

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks, along with associated neuroinflammation, form the basis for the development of biomarkers crucial for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. Key biomarkers can be broadly categorized into:

-

Core Cerebrospinal Fluid (CSF) Biomarkers: Aβ42, total tau (t-tau), and phosphorylated tau (p-tau).[3][4]

-

Blood-Based Biomarkers: Plasma Aβ42/Aβ40 ratio, various p-tau isoforms (p-tau181, p-tau217, p-tau231), neurofilament light chain (NfL), and glial fibrillary acidic protein (GFAP).

-

Neuroinflammation Markers: GFAP, soluble triggering receptor expressed on myeloid cells 2 (sTREM2), and YKL-40.[5]

-

Imaging Biomarkers: Amyloid and tau positron emission tomography (PET) imaging agents.

Immunoassays for Biomarker Quantification

Immunoassays are widely used for the quantitative detection of AD biomarkers in biological fluids due to their high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Application Note: ELISA is a well-established and cost-effective method for quantifying core AD biomarkers in CSF, such as Aβ42, t-tau, and p-tau181.[6][7][8] It is suitable for batch analysis of a large number of samples. However, its sensitivity may be limited for detecting the low concentrations of some biomarkers in plasma.

Quantitative Data Summary: ELISA

| Biomarker | Matrix | Sensitivity | Specificity | Lower Limit of Quantification (LLOQ) |

| Aβ42 | CSF | 83%[9] | 70%[9] | 12.5 pg/mL[8] |

| Total-tau | CSF | 82%[9] | 67%[9] | ~30 pg/mL |

| Phospho-tau181 | CSF | 83%[9] | 49%[9] | ~15 pg/mL |

Experimental Protocol: Human Amyloid-β (1-42) ELISA

This protocol is a representative example for a commercially available high-sensitivity human Aβ42 ELISA kit.[6]

Materials:

-

High Sensitivity Human Amyloid β42 ELISA Kit (e.g., from MilliporeSigma, Cat. # EZHS42)

-

Distilled or deionized water

-

Plate shaker

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Reconstitute the lyophilized standard with 0.25 mL of distilled or deionized water. Perform serial dilutions of the standard to create a standard curve. CSF samples should be diluted 1:2 – 1:5 with the provided sample diluent.

-

Assay Procedure (Day 1):

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.

-

Add 50 µL of the detection antibody solution to each well.

-

Seal the plate and incubate overnight (16-24 hours) at 2-8°C.

-

-

Assay Procedure (Day 2):

-

Bring the plate to room temperature.

-

Decant the solutions and wash the plate 5 times with 300 µL of wash solution per well.

-

Add 100 µL of enzyme solution (e.g., streptavidin-HRP) to each well.

-

Seal the plate and incubate for 1 hour at room temperature on a plate shaker.

-

Wash the plate 5 times with wash solution.

-

Add 100 µL of substrate solution to each well and incubate for 5-30 minutes on a plate shaker until color develops.[6]

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis: Calculate the concentration of Aβ42 in the samples by interpolating from the standard curve.

Single Molecule Array (Simoa)